Heptadecylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to heptadecylamine often involves complex chemical reactions designed to create specific molecular structures. For example, the synthesis of conformationally restricted methionine analogues involves amination reactions, demonstrating the intricate procedures required to synthesize compounds with precise structural characteristics (Glass et al., 1990). Another approach to synthesizing structurally complex amines includes the use of intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002).
Molecular Structure Analysis
The molecular structure of heptadecylamine-related compounds has been elucidated using various analytical techniques. Crystal and molecular structure determinations are crucial for understanding the conformational aspects of these molecules. For example, the crystal structure of conformationally restricted methionine analogues reveals detailed insights into the molecule's geometry and electronic properties, providing a basis for understanding its reactivity and interactions (Glass et al., 1990).
Chemical Reactions and Properties
Heptadecylamine and its derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. The controlled potential electrolysis and chemical oxidation of certain derivatives highlight the chemical behavior under electrochemical conditions, leading to the formation of sulfoxides (Glass et al., 1990). These reactions are essential for modifying the chemical structure and tuning the properties of the resulting compounds.
Physical Properties Analysis
The physical properties of heptadecylamine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the detailed crystal structure analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivative from sugar nitrone indicates how molecular conformation affects the material's physical characteristics (Rowicki et al., 2019).
Scientific Research Applications
Surface Modification of Cellulose Nanocrystals
- Scientific Field : Material Science
- Application Summary : Octadecylamine is used as a chemical modifier to tune the hydrophobicity of surface-modified cellulose, leading to the creation of organophilic cellulose nanocrystals .
- Methods of Application : The surface modification of microcrystalline cellulose (MCC) was achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions .
- Results : The resultant nanocrystals showed improved thermal stability than unmodified MCC. The effectiveness of Octadecylamine grafting was evidenced by the enhanced hydrophobicity and the long-term stability of the colloidal suspension of organophilic cellulose nanocrystals in various organic solvents .
Functionalization of Carbon Nanotubes
- Scientific Field : Nanotechnology
- Application Summary : Octadecylamine is used for the functionalization of carbon nanotubes (CNTs), improving their dispersion, polarity, and mechanical properties in CNT/HDPE nanocomposites .
- Methods of Application : The surface modification of CNTs was achieved using a mixture of concentrated acid and Octadecylamine .
- Results : The functionalization introduced carboxyl and alkane groups on CNT surfaces, improving their dispersion stability in solvents of different polarities. The nanohardness and tensile tests showed that the addition of CNTs, especially those functionalized with Octadecylamine, made the polymer harder, increasing its Young’s modulus and tensile strength .
properties
IUPAC Name |
heptadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZYANLDWUIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063350 | |
Record name | Heptadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [TCI America MSDS] | |
Record name | Heptadecylamine | |
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Product Name |
Heptadecylamine | |
CAS RN |
4200-95-7 | |
Record name | Heptadecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4200-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminoheptadecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptadecanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEPTADECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG9UE6EH0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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